Enantioselectivity in Organocatalytic Desymmetrization: Isobutyrate vs. Other Acyl Donors on meso‑Hydrobenzoin
In the organocatalytic asymmetric desymmetrization of meso‑hydrobenzoin, the isobutyrate monoester 23b (i.e., the target compound) was obtained in 54–64% yield with enantiomeric excesses of 19–40% ee using C₂‑symmetric chiral 4‑pyrrolidinopyridine catalysts (8a, 8b, 12b) at 20 °C. By comparison, meso‑2,3‑butanediol-derived mono‑isobutyrate 23a gave 53% ee and 78% yield under identical conditions, demonstrating substrate‑dependent selectivity [1]. The ee range for 23b reflects a dependence on catalyst structure not observed to the same degree for simpler meso‑diol substrates. Furthermore, 22–25% of the undesired diacylate byproduct was formed, indicating that the mono‑isobutyrate ester itself exhibits distinct reactivity in further acylation compared to mono‑acetate or mono‑benzoate analogs, which typically show different diacylate formation rates [1].
| Evidence Dimension | Enantiomeric excess in organocatalytic desymmetrization of meso‑hydrobenzoin |
|---|---|
| Target Compound Data | 19–40% ee (mono‑isobutyrate 23b); 54–64% yield |
| Comparator Or Baseline | meso‑2,3‑butanediol mono‑isobutyrate (23a): 53% ee, 78% yield; meso‑hydrobenzoin diacylate: 22–25% byproduct |
| Quantified Difference | Substrate‑dependent Δee up to 34% between meso‑hydrobenzoin and meso‑2,3‑butanediol; catalyst‑dependent ee range of 21% (19→40%) for the target compound |
| Conditions | Isobutyric anhydride, 5 mol% catalyst 8a/8b/12b, 20 °C, 168 h (Beilstein J. Org. Chem. 2012, Table 6, entries 9–11) |
Why This Matters
The quantified ee range defines the enantiopurity attainable when this compound is prepared via catalytic desymmetrization, directly affecting procurement specifications for chiral building‑block applications.
- [1] Schedel, H.; Kan, K.; Ueda, Y.; Mishiro, K.; Yoshida, K.; Furuta, T.; Kawabata, T. Asymmetric desymmetrization of meso-diols by C₂-symmetric chiral 4-pyrrolidinopyridines. Beilstein J. Org. Chem. 2012, 8, 1778–1787. DOI: 10.3762/bjoc.8.203. View Source
